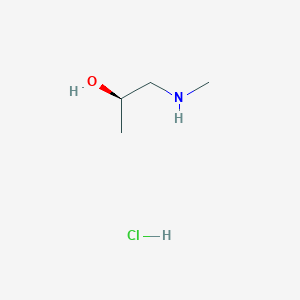

(2R)-1-(methylamino)propan-2-ol hydrochloride

Description

Overview of Chiral Amino Alcohol Scaffolds in Asymmetric Synthesis

Chiral amino alcohols are considered privileged scaffolds in organic synthesis due to their wide-ranging applications as chiral ligands, catalysts, and auxiliaries. rsc.orgnih.gov Their dual functionality allows them to form stable complexes with metal catalysts, creating a specific chiral environment that can direct the stereochemical outcome of a reaction with high precision.

These scaffolds are instrumental in a variety of asymmetric transformations:

Asymmetric Hydrogenation: They are key components of catalysts used in the asymmetric hydrogenation and transfer hydrogenation of ketones and imines, producing chiral alcohols and amines with excellent enantioselectivities. acs.org

Nucleophilic Additions: Chiral amino alcohol derivatives are effective catalysts for the enantioselective addition of organozinc reagents to aldehydes, yielding secondary alcohols of high optical purity. tcichemicals.com

Henry Reactions: As chiral ligands for metal complexes (e.g., copper(II)), they facilitate asymmetric Henry reactions, forming β-nitro alcohols which are precursors to other valuable compounds. rsc.org

Coupling Reactions: Recent research has demonstrated their utility in chromium-catalyzed asymmetric cross-aza-pinacol couplings to produce other β-amino alcohols. organic-chemistry.orgwestlake.edu.cn

The versatility of these scaffolds allows chemists to construct complex molecular architectures with precise control over their three-dimensional arrangement, a fundamental requirement in the synthesis of bioactive molecules. diva-portal.org

Importance of Enantiomeric Purity in Chiral Building Blocks

The three-dimensional structure of a molecule is critical to its biological function. Chiral molecules exist as enantiomers—non-superimposable mirror images—which can interact with biological targets like enzymes and receptors in profoundly different ways. enamine.net The human body is a chiral environment and is highly selective, often interacting with each enantiomer of a drug via separate metabolic pathways. veranova.com

Consequently, the enantiomeric purity of a chiral building block is of utmost importance for several reasons:

Therapeutic Efficacy: Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to undesirable side effects. nbinno.com

Safety and Toxicity: In some cases, the distomer can be toxic. The control of enantiomeric purity is therefore a regulatory and safety imperative in the development of pharmaceuticals. veranova.comnbinno.com

Predictable Biology: In biochemical research, using enantiomerically pure compounds is essential for correctly interpreting biological pathways and molecular interactions. nbinno.comresearchgate.net As proteins are themselves chiral molecules, they recognize and react with other chiral molecules in a stereospecific manner, making the purity of building blocks like amino acids critical for proper protein folding and function. researchgate.net

Due to these factors, regulatory agencies such as the U.S. Food and Drug Administration (FDA) have established guidelines that strongly favor the development of single-enantiomer drugs over racemic mixtures. enamine.netveranova.comamericanpharmaceuticalreview.com This has made the synthesis and use of building blocks with high enantiomeric purity a standard practice in the pharmaceutical industry. americanpharmaceuticalreview.com

Historical Context of (2R)-1-(methylamino)propan-2-ol Hydrochloride within Chiral Amino Alcohol Research

The development of chiral amino alcohols as synthetic tools is closely tied to the "chiral pool," which consists of readily available, enantiomerically pure natural products. Many foundational chiral auxiliaries and ligands were derived from natural sources like amino acids, terpenes, and alkaloids. diva-portal.org (2R)-1-(methylamino)propan-2-ol, the parent compound of the hydrochloride salt, is structurally derived from the natural amino acid D-alanine, positioning it within this classic strategy of utilizing nature's chirality for synthetic purposes.

While a detailed timeline of its initial discovery is not extensively documented in seminal reviews, its utility became prominent with the increasing demand for enantiomerically pure pharmaceuticals. The academic and industrial focus on compounds like this compound grew as chemists sought efficient and reliable building blocks for the asymmetric synthesis of complex drug targets. Its application in the synthesis of important pharmaceuticals, such as the antidepressant Duloxetine, marks a significant point in its research history, demonstrating its value as a key intermediate.

Scope and Research Focus on this compound

The primary research focus on this compound is its application as a chiral building block in the synthesis of complex, optically active molecules. Its defined stereochemistry and bifunctional nature make it an ideal starting material or intermediate for creating specific stereocenters in a target molecule.

A prominent case study illustrating its significance is its role in the synthesis of Duloxetine. Research has shown that this compound is a crucial intermediate in various synthetic routes to this drug. The optical purity of (2R)-1-(methylamino)propan-2-ol is essential for achieving the correct stereoisomer of the final active pharmaceutical ingredient, which is critical for its pharmacological effect.

The table below outlines a representative synthetic transformation involving this chiral building block.

| Step | Reaction Type | Key Reagents | Outcome |

| 1 | Condensation | Optically active amines | Formation of an intermediate with high stereochemical control |

| 2 | Crystallization | Mandelic acid derivatives | Enantiomeric purification |

This table illustrates a general synthetic sequence where a chiral amine building block is used.

Beyond its role as a synthetic intermediate, the broader class of chiral amino alcohols to which it belongs is extensively studied for use as chiral ligands in asymmetric catalysis. Therefore, ongoing research may also explore derivatives of (2R)-1-(methylamino)propan-2-ol as catalysts or auxiliaries for other stereoselective transformations.

Data Table: Physicochemical Properties

The following table lists computed physicochemical properties for the parent compound, 1-(methylamino)propan-2-ol (B99262).

| Property | Value |

| Molecular Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 32.3 Ų |

| Complexity | 30.7 |

Data sourced from PubChem CID 86049. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-1-(methylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(6)3-5-2;/h4-6H,3H2,1-2H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIVCXIMBKXNHW-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929533-64-2 | |

| Record name | (2R)-1-(methylamino)propan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations of 2r 1 Methylamino Propan 2 Ol Hydrochloride

Determination of Absolute Configuration

Establishing the absolute three-dimensional arrangement of atoms at the chiral center (C2) of (2R)-1-(methylamino)propan-2-ol is the foundational step in its stereochemical characterization.

Single-crystal X-ray crystallography stands as the most definitive and powerful method for the unambiguous determination of the absolute configuration of chiral molecules. springernature.comnih.gov This technique provides a detailed three-dimensional structure of the molecule as it exists in a crystal lattice. springernature.com For a chiral, enantiomerically pure compound like (2R)-1-(methylamino)propan-2-ol hydrochloride, growing a suitable single crystal allows for diffraction analysis.

The process involves measuring the diffraction pattern of X-rays passing through the crystal. By analyzing these patterns, the precise spatial coordinates of each atom in the molecule can be determined. To establish the absolute configuration, anomalous dispersion effects are utilized. When atoms in the crystal absorb and re-scatter X-rays, a subtle phase shift occurs, which is dependent on the chirality of the molecule. By carefully analyzing these anomalous scattering effects, particularly with heavier atoms present (like the chloride counter-ion), the true absolute stereochemistry can be assigned, confirming the (R) configuration at the C2 position. nih.govnih.gov The result is a definitive structural model that differentiates the (R)-enantiomer from its (S)-mirror image. While obtaining crystals suitable for analysis can be challenging, the resulting data is considered the gold standard for stereochemical assignment. nih.gov

Table 1: Illustrative Crystallographic Data for a Chiral Molecular Salt This table presents example data for a related chiral compound, (2R)-1-[(methylsulfonyl)oxy]propan-2-aminium chloride, to illustrate typical parameters obtained from an X-ray diffraction study.

| Parameter | Value |

| Chemical Formula | C₄H₁₂NO₃S⁺·Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.4012 |

| b (Å) | 8.2178 |

| c (Å) | 10.2713 |

| β (°) | 94.534 |

| Volume (ų) | 454.48 |

| Z (molecules per cell) | 2 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Temperature (K) | 296 |

| Data adapted from a study on a related chiral propanol (B110389) derivative. |

When X-ray crystallography is not feasible, the absolute configuration can often be determined by converting the enantiomer into a pair of diastereomers using a chiral derivatizing agent (CDA) of known absolute configuration. These resulting diastereomers possess different physical properties and can be distinguished using spectroscopic methods, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy.

For (2R)-1-(methylamino)propan-2-ol, either the secondary amine or the secondary alcohol group can be reacted with a CDA. For example, reaction with (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) would form diastereomeric esters or amides. The key principle is that the different spatial arrangement of the newly formed diastereomers leads to distinct chemical shifts in their NMR spectra, particularly for protons near the chiral center. By analyzing the differences in these chemical shifts (Δδ = δS - δR) and comparing them to established models for the CDA, the absolute configuration of the original amino alcohol can be confidently assigned.

Stereochemical Purity Assessment Methodologies

Once the absolute configuration is known, it is crucial to quantify the enantiomeric purity, often expressed as enantiomeric excess (ee). This ensures that the substance consists predominantly of the desired (2R)-enantiomer with minimal presence of its (2S)-counterpart.

Chiral chromatography is a primary technique for the separation and quantification of enantiomers. gcms.cz Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for the enantiomeric separation of amino alcohols. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. The (2R)- and (2S)-enantiomers of 1-(methylamino)propan-2-ol (B99262) will exhibit different retention times as they pass through the column, allowing for their baseline separation and quantification. By integrating the peak areas of the two enantiomers, the enantiomeric excess can be calculated with high accuracy. nih.govresearchgate.net

Chiral Gas Chromatography (GC): For GC analysis, the analyte must be volatile. While the hydrochloride salt is not suitable, the free base form of 1-(methylamino)propan-2-ol can be analyzed, often after derivatization to increase volatility and improve peak shape. nih.govresearchgate.net Chiral GC columns typically contain a stationary phase modified with a chiral selector, such as a cyclodextrin (B1172386) derivative. gcms.cz The differential interaction between the enantiomers and the chiral stationary phase leads to their separation, enabling the determination of enantiomeric purity. gcms.cz

Table 2: Example Parameters for Chiral HPLC Method Development

| Parameter | Typical Condition |

| Column | Polysaccharide-based Chiral Stationary Phase |

| Mobile Phase | Hexane/Isopropanol (B130326)/Diethylamine mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-230 nm |

| Temperature | 25 °C |

| Expected Result | Baseline separation of (2R) and (2S) enantiomers |

NMR spectroscopy can also be used to determine enantiomeric excess without requiring chromatographic separation. nih.gov This is achieved by adding a chiral solvating agent (CSA) to the NMR sample of this compound. mdpi.com The CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with both the (R)- and (S)-enantiomers of the analyte in solution. nih.gov

These diastereomeric complexes have different magnetic environments, which results in the splitting of NMR signals that were otherwise identical for the two enantiomers. bath.ac.uk For instance, the signal for the methyl group or the proton on the chiral carbon (C2) may appear as two distinct peaks or multiplets, one corresponding to the major (2R)-enantiomer and the other to the minor (2S)-enantiomer. The enantiomeric excess can then be calculated by integrating the respective signal areas. This method is rapid and provides a direct measure of the enantiomeric ratio in the sample. nih.gov

Stereocontrol Mechanisms in Synthetic Transformations

The synthesis of (2R)-1-(methylamino)propan-2-ol with high stereochemical purity relies on methods that can effectively control the formation of the desired stereocenter. Several key strategies are employed to achieve this.

Synthesis from the Chiral Pool: One of the most direct methods involves starting with an enantiomerically pure precursor. For instance, the nucleophilic ring-opening of (R)-propylene oxide with methylamine (B109427) directly yields (2R)-1-(methylamino)propan-2-ol. This Sɴ2 reaction proceeds with an inversion of configuration at one of the epoxide carbons, but since the attack occurs at the less substituted carbon, the stereochemistry at the C2 position of the starting material is retained in the product, providing excellent stereocontrol.

Asymmetric Catalysis: A highly efficient approach is the asymmetric reduction of a prochiral ketone precursor, 1-(methylamino)propan-2-one (B1626262).

Asymmetric Hydrogenation: This involves using a chiral catalyst, typically a transition metal complex (e.g., Ruthenium, Rhodium) with a chiral ligand, to deliver hydrogen to one face of the carbonyl group preferentially. This generates the (2R)-alcohol in high enantiomeric excess.

Asymmetric Transfer Hydrogenation (ATH): In this variation, a hydrogen donor molecule like isopropanol or formic acid is used instead of hydrogen gas. A chiral catalyst mediates the transfer of hydrogen to the ketone, again with high stereoselectivity to produce the desired (2R)-enantiomer.

Chiral Resolution: This classical method involves separating a racemic mixture of (RS)-1-(methylamino)propan-2-ol. The racemic amine is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or a derivative like O,O'-dibenzoyltartaric acid, to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure (2R)-1-(methylamino)propan-2-ol.

Table 3: Comparison of Synthetic Strategies for Stereocontrol

| Strategy | Principle | Advantages | Considerations |

| Chiral Pool Synthesis | Use of an enantiopure starting material (e.g., (R)-propylene oxide) | High stereospecificity, direct route | Availability of starting material |

| Asymmetric Catalysis | Stereoselective reduction of a prochiral ketone with a chiral catalyst | High efficiency, high ee, atom economical | Catalyst cost and development |

| Chiral Resolution | Separation of a racemic mixture via diastereomeric salt formation | Well-established, applicable to racemates | Maximum theoretical yield is 50% |

Diastereoselective Induction Studies

While (2R)-1-(methylamino)propan-2-ol is primarily recognized as a chiral building block, particularly in the synthesis of pharmaceuticals, its structural similarity to well-known chiral auxiliaries provides a basis for understanding its potential in diastereoselective induction. Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org The effectiveness of amino alcohol-based auxiliaries often stems from their ability to form rigid, chelated intermediates that shield one face of a reactive center, directing an incoming reagent to the other. wikipedia.orgwilliams.edu

A closely related and extensively studied chiral auxiliary is pseudoephedrine. When pseudoephedrine is converted to an amide, deprotonation with a strong base generates a rigid lithium-chelated (Z)-enolate. wikipedia.org This chelation involves both the amide oxygen and the hydroxyl group. The steric bulk of the auxiliary's substituents then blocks one face of the enolate, forcing alkylating agents to approach from the less hindered side, resulting in high diastereoselectivity. wikipedia.org Any product formed is syn to the methyl group and anti to the hydroxyl group of the pseudoephedrine auxiliary. wikipedia.org

Similarly, the N,N-dimethyl analog, (2R)-1-(dimethylamino)propan-2-ol, is recognized as a classic example of a chiral amino alcohol scaffold used to induce chirality in chemical reactions. It is plausible that an N-acyl derivative of (2R)-1-(methylamino)propan-2-ol could function in a similar manner. The formation of a five-membered chelated ring involving a lithium cation, the hydroxyl oxygen, and the amide oxygen would create a rigid conformation. This conformation would direct the diastereoselective alkylation of the enolate, as illustrated in the table below, which presents hypothetical data based on the typical performance of such auxiliaries.

| Electrophile (R-X) | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Reference Principle |

|---|---|---|---|---|

| Allyl iodide | THF | -78 | >98:2 | williams.edu |

| Benzyl bromide | THF | -78 | >95:5 | wikipedia.org |

| Ethyl iodide | THF/LiCl | 0 | >97:3 | wikipedia.org |

This table illustrates the expected diastereoselectivity for the alkylation of a hypothetical N-propionyl amide of (2R)-1-(methylamino)propan-2-ol, based on established results for Evans oxazolidinones and pseudoephedrine amides.

Influence of Reaction Conditions on Stereoselectivity

Reaction conditions play a pivotal role in controlling the stereochemical outcome of reactions involving chiral amino alcohols. This is particularly evident in processes like optical resolution, where the goal is to separate enantiomers through the formation of diastereomeric salts. The synthesis of intermediates for the pharmaceutical agent Duloxetine provides a relevant case study, specifically the resolution of (RS)-3-(methylamino)-1-(2-thienyl)propan-1-ol, a structurally analogous amino alcohol. google.com

The efficiency of diastereomeric salt formation is highly dependent on the choice of the resolving agent and the solvent system. Different chiral acids can exhibit varying degrees of selectivity in forming crystalline salts with one enantiomer over the other. Furthermore, the solvent composition, including the presence of co-solvents like water, can significantly impact the solubility of the diastereomeric salts and, consequently, the purity of the resolved product. google.com Temperature is another critical factor, as it affects both the kinetics of salt formation and the solubility equilibria that govern crystallization. google.com

The following table summarizes the effects of different conditions on the optical resolution of a (RS)-3-(methylamino)-1-(2-thienyl)propan-1-ol, demonstrating the sensitivity of stereoselectivity to the reaction environment.

| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Optical Purity (% de) |

|---|---|---|---|---|

| (R)-Mandelic Acid | Methanol/Water | 1:0.6 | 62 | 81.4 |

| (R)-Mandelic Acid | Ethanol | 1:0.6 | 68 | 75.2 |

| (R)-α-Methoxyphenylacetic acid | 2-Propanol/Water | 1:1 | 52 | 73.3 |

| (2R,3R)-O,O'-Di-p-toluoyltartaric acid | Ethanol | 1:1 | 77 | 88.0 |

Data adapted from a study on the resolution of a closely related amino alcohol intermediate. google.com

Beyond resolution, reaction conditions also dictate the stereoselectivity of bond-forming reactions. In the addition of organometallic reagents to chiral α-keto esters, the choice of metal can reverse the facial selectivity. rsc.org For instance, Grignard (MeMgI) and organozinc (MeZnI) reagents may add to one face of the carbonyl group, while a more Lewis acidic reagent like MeTiCl₃ coordinates differently to the substrate, leading to preferential attack on the opposite face. rsc.org This highlights that the interplay between the substrate, reagent, and solvent creates a complex energy landscape where subtle changes can significantly alter the stereochemical pathway of the reaction. rsc.org

Conformational Analysis and Stereoelectronic Effects

The stereochemical behavior of this compound is governed by its conformational preferences and underlying stereoelectronic effects. While specific conformational studies on this exact molecule are not widely published, its structure as a 1,2-amino alcohol allows for analysis based on well-understood principles. The relative orientation of the methylamino and hydroxyl groups is determined by rotation around the C1-C2 bond. The key conformations are gauche, where these groups are adjacent, and anti, where they are opposed.

In nonpolar environments, the gauche conformation is often stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair, or between the amine proton (in its protonated form) and the hydroxyl oxygen. Such intramolecular hydrogen bonding can lead to a stable, rigid, chelated structure. nih.gov Studies on analogous 1-alkylamino-3-aryloxy-2-propanols suggest that in their protonated (salt) form, they can adopt a rigid conformation involving two intramolecular hydrogen bonds, creating a bicyclic-like structure. nih.gov This conformation minimizes the molecule's ground-state energy and can dictate its interaction with other molecules or receptors. nih.gov

Stereoelectronic effects are orbital interactions that influence the shape, stability, and reactivity of a molecule. wikipedia.org In (2R)-1-(methylamino)propan-2-ol, a key interaction is hyperconjugation, which involves the donation of electron density from a filled orbital to a nearby empty (antibonding) orbital. Significant stereoelectronic interactions in this molecule include:

nN → σC-O*: Donation from the nitrogen's non-bonding orbital (lone pair) into the antibonding orbital of the adjacent carbon-oxygen bond. This interaction is maximized when the nitrogen lone pair is anti-periplanar to the C-O bond, which stabilizes the corresponding gauche conformation.

nO → σC-N*: Donation from an oxygen lone pair into the antibonding orbital of the adjacent carbon-nitrogen bond. This is maximized when an oxygen lone pair is anti-periplanar to the C-N bond, also stabilizing a gauche conformation.

Chemical Transformations and Derivatization of 2r 1 Methylamino Propan 2 Ol Hydrochloride

Functional Group Interconversions of the Hydroxyl Moiety

The secondary hydroxyl group in (2R)-1-(methylamino)propan-2-ol is a key site for functional group interconversions, allowing for the introduction of various other functionalities.

Oxidation to Ketones: The secondary alcohol can be oxidized to the corresponding ketone, (2R)-1-(methylamino)propan-2-one. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions. byjus.comdocbrown.infoorganic-chemistry.org Common oxidizing agents for secondary alcohols include chromium-based reagents, such as potassium dichromate(VI) (K₂Cr₂O₇) or chromium trioxide (CrO₃) in acidic conditions, and permanganate (B83412) salts like potassium permanganate (KMnO₄). docbrown.info

Table 1: General Conditions for Oxidation of Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium Dichromate(VI) (K₂Cr₂O₇) / H₂SO₄ | Heating under reflux | Ketone |

| Chromium Trioxide (CrO₃) / H₂SO₄, Acetone (Jones Oxidation) | Room temperature | Ketone |

It is important to note that under harsh oxidative conditions, cleavage of carbon-carbon bonds can occur, although ketones are generally more resistant to further oxidation than aldehydes. chemguide.co.uk

Modifications of the Secondary Amine Functionality

The secondary amine in (2R)-1-(methylamino)propan-2-ol hydrochloride is a nucleophilic center and can undergo a variety of modifications, including alkylation and acylation, to yield more complex derivatives.

N-Alkylation: The secondary amine can be alkylated to form tertiary amines. This can be achieved through various methods, including reaction with alkyl halides or reductive amination. While specific examples for (2R)-1-(methylamino)propan-2-ol are not prevalent in the reviewed literature, general methods for the N-alkylation of secondary amines are well-established.

N-Acylation: The secondary amine can be readily acylated to form amides using acylating agents such as acyl chlorides or anhydrides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Regioselective and Stereoselective Derivatization Strategies

The presence of two reactive functional groups, the hydroxyl and the amino group, necessitates regioselective derivatization strategies to modify one group in the presence of the other. This is often achieved through the use of protecting groups or by exploiting the inherent differences in reactivity of the two functionalities.

Stereoselective derivatizations are also of significant importance, particularly when using this chiral molecule as a building block in asymmetric synthesis. The inherent chirality of (2R)-1-(methylamino)propan-2-ol can be used to direct the stereochemical outcome of subsequent reactions.

Synthesis of Chiral Intermediates from this compound

This compound is a valuable chiral building block for the synthesis of more complex enantiomerically pure molecules. Its utility is demonstrated in the synthesis of the antidepressant drug Duloxetine. In this context, the related compound 3-(methylamino)-1-(2-thienyl)propan-1-ol is a key intermediate, and its optical resolution is a critical step. google.comresearchgate.netresearchgate.net The use of optically active (2R)-1-(methylamino)propan-2-ol or its derivatives can provide a more direct route to the desired enantiomer of such pharmaceutical agents.

The synthesis of chiral ligands for asymmetric catalysis is another important application. The amino and hydroxyl groups can serve as coordination sites for metal centers, and the chiral backbone can induce enantioselectivity in catalytic transformations.

Comparative Reactivity Studies with Analogous Chiral Amino Alcohols

The reactivity of (2R)-1-(methylamino)propan-2-ol can be compared with other structurally similar chiral amino alcohols, such as norephedrine (B3415761) and pseudoephedrine, which are also widely used in organic synthesis.

(1S,2R)-(+)-Norephedrine: Norephedrine possesses a similar 1-amino-2-propanol backbone but with a phenyl group at the 1-position. nih.govnih.gov This aromatic substituent significantly influences the electronic properties and steric environment of the molecule, which in turn affects its reactivity and the conformational preferences of its derivatives. researchgate.net

Pseudoephedrine: Pseudoephedrine is a diastereomer of ephedrine (B3423809) and is a well-known chiral auxiliary. nih.gov Its utility in asymmetric synthesis has been extensively studied. The relative stereochemistry of the hydroxyl and amino groups in pseudoephedrine, as well as the presence of the phenyl ring, leads to different reactivity and selectivity profiles compared to (2R)-1-(methylamino)propan-2-ol.

The choice between these and other chiral amino alcohols for a particular synthetic application will depend on the desired stereochemical outcome, the nature of the reacting partners, and the specific reaction conditions.

Table 2: Comparison of Analogous Chiral Amino Alcohols

| Compound | Structure | Key Structural Features |

|---|---|---|

| (2R)-1-(methylamino)propan-2-ol | Aliphatic backbone, secondary amine, secondary alcohol | |

| (1S,2R)-(+)-Norephedrine | Phenyl group at C1, primary amine, secondary alcohol |

Advanced Spectroscopic and Structural Elucidation of 2r 1 Methylamino Propan 2 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (2R)-1-(methylamino)propan-2-ol hydrochloride, providing detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, are used to confirm the primary structure of the molecule by identifying the different types of protons and carbons and their respective chemical environments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. In the hydrochloride salt form, the amine is protonated, leading to characteristic shifts. The expected chemical shifts (δ) in a solvent like D₂O would allow for the identification of all protons in the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the chirality of the C2 carbon, all four carbon atoms in the molecule are chemically non-equivalent and are expected to produce distinct signals.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH ₃-C(OH) | ~1.2 | Doublet | ~6-7 |

| N-CH ₃ | ~2.7 | Singlet (or Doublet if coupled to N-H) | N/A |

| CH ₂-NH₂⁺ | ~3.0 - 3.2 | Multiplet | Various |

| CH -OH | ~4.1 | Multiplet | Various |

| OH | Variable, depends on solvent/concentration | Singlet (broad) | N/A |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃-C(OH) | ~18-22 |

| N-C H₃ | ~33-37 |

| C H₂-NH₂⁺ | ~55-60 |

| C H-OH | ~65-70 |

The propane (B168953) backbone of (2R)-1-(methylamino)propan-2-ol is flexible, allowing for rotation around the C1-C2 bond. This rotation gives rise to different staggered conformations (rotamers), such as gauche and anti forms. The relative stability of these conformers is influenced by steric hindrance and intramolecular interactions, particularly hydrogen bonding between the hydroxyl group and the protonated aminium group. documentsdelivered.com

Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can provide valuable insights into these conformational dynamics. At low temperatures, the rotation around the C-C bond may become slow enough on the NMR timescale to allow for the observation of separate signals for each distinct conformer. As the temperature is increased, the rate of interconversion between conformers increases, leading to the coalescence of these signals into a time-averaged spectrum. By analyzing the changes in the spectra with temperature, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational exchange, providing a quantitative understanding of the molecule's flexibility and the energy barriers between different spatial arrangements. For protonated amino alcohols, intramolecular hydrogen bonds between the ammonium (B1175870) group and the hydroxyl group can significantly influence the conformational equilibrium. nih.gov

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule and to study the hydrogen bonding interactions that dictate its supramolecular structure.

The IR and Raman spectra of this compound are expected to display characteristic absorption and scattering bands corresponding to the vibrations of its specific functional groups.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum, typically in the region of 3400-3200 cm⁻¹, characteristic of the stretching vibration of the hydroxyl group involved in hydrogen bonding.

N-H Stretch: As a secondary ammonium salt, strong, broad bands corresponding to the N⁺-H stretching vibrations are expected between 3200 cm⁻¹ and 2800 cm⁻¹.

C-H Stretch: Absorptions due to the stretching vibrations of the methyl and methylene (B1212753) C-H bonds will appear in the 3000-2850 cm⁻¹ region.

N-H Bend: The bending vibration for the secondary ammonium group typically appears in the 1600-1500 cm⁻¹ range.

C-O Stretch: A strong C-O stretching band for the secondary alcohol is expected to be present in the 1150-1050 cm⁻¹ region of the spectrum.

Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| O-H | Stretch | 3400-3200 (Broad, Strong) | Weak |

| N⁺-H | Stretch | 3200-2800 (Broad, Strong) | Weak-Medium |

| C-H (sp³) | Stretch | 3000-2850 (Medium-Strong) | Strong |

| N⁺-H | Bend | 1600-1500 (Medium) | Weak |

In the solid state, this compound forms an extensive hydrogen bonding network. The protonated secondary amine (N⁺-H₂) and the hydroxyl group (O-H) act as hydrogen bond donors, while the oxygen atom of the hydroxyl group and the chloride anion (Cl⁻) act as acceptors. This leads to a complex three-dimensional crystal lattice stabilized by several types of hydrogen bonds:

N⁺-H···Cl⁻: Strong charge-assisted hydrogen bonds between the ammonium group and the chloride ion.

O-H···Cl⁻: Hydrogen bonds between the hydroxyl group and the chloride ion.

N⁺-H···O: Intermolecular hydrogen bonds linking the ammonium group of one molecule to the hydroxyl oxygen of a neighboring molecule.

O-H···O: Intermolecular hydrogen bonds connecting the hydroxyl groups of adjacent molecules.

The formation of these hydrogen bonds causes significant shifts in the vibrational frequencies of the involved groups. nih.govresearchgate.net Specifically, the O-H and N-H stretching bands broaden and shift to lower wavenumbers (a red shift) compared to their non-hydrogen-bonded states. The magnitude of this shift correlates with the strength of the hydrogen bond. By carefully analyzing the positions and shapes of these bands in the IR and Raman spectra, the nature and strength of the hydrogen bonding network within the crystal structure can be inferred. duke.edumdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, soft ionization techniques such as Electrospray Ionization (ESI) would typically be used. In positive ion mode, the spectrum would show a peak corresponding to the protonated molecule of the free base, [C₄H₁₁NO + H]⁺, at a mass-to-charge ratio (m/z) of approximately 90.1.

High-Resolution Mass Spectrometry (HRMS) allows for the precise measurement of this m/z value to several decimal places. This high precision enables the determination of the exact elemental formula of the ion, confirming that the observed mass corresponds to C₄H₁₂NO⁺ and ruling out other possible formulas with the same nominal mass.

Under more energetic conditions or using techniques like Electron Ionization (EI) on the free base, the molecular ion would undergo fragmentation. The fragmentation pattern provides valuable structural information. For this molecule, a characteristic fragmentation would be the alpha-cleavage, which is the breaking of the C1-C2 bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion [CH₂=NHCH₃]⁺ with an m/z of 44. Another likely fragmentation is the loss of a methyl radical from the molecular ion.

Predicted Mass Spectrometry Data

| Ion | Formula | Predicted m/z (Nominal) | Predicted m/z (Exact) | Method |

|---|---|---|---|---|

| [M+H]⁺ (of free base) | [C₄H₁₂NO]⁺ | 90 | 90.0919 | ESI-HRMS |

| [M]⁺˙ (of free base) | [C₄H₁₁NO]⁺˙ | 89 | 89.0841 | EI-HRMS |

Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound. The molecular formula of the hydrochloride salt is C₄H₁₂ClNO, which corresponds to a molecular weight of approximately 125.6 g/mol . achemblock.com The free base, (2R)-1-(methylamino)propan-2-ol, has a molecular formula of C₄H₁₁NO and a molecular weight of 89.14 g/mol . nih.gov

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The fragmentation pattern provides a fingerprint of the molecule's structure. For (2R)-1-(methylamino)propan-2-ol, ionization would likely result in a molecular ion ([M]⁺) corresponding to the free base. The subsequent fragmentation is dictated by the most labile bonds, typically involving alpha-cleavage adjacent to the heteroatoms (nitrogen and oxygen).

Table 1: Predicted Mass Spectrometry Fragmentation for (2R)-1-(methylamino)propan-2-ol

| m/z Ratio | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 89 | Molecular Ion (free base) | [C₄H₁₁NO]⁺ |

| 74 | Loss of a methyl group (-CH₃) | [C₃H₈NO]⁺ |

| 58 | Cleavage between C2 and C3 | [CH₂(NH)CH₃]⁺ |

| 45 | Cleavage between C1 and C2 | [CH(OH)CH₃]⁺ |

This table is based on theoretical fragmentation patterns.

The base peak, which is the most abundant ion fragment, is often the result of the formation of a particularly stable carbocation or radical cation. The fragment at m/z 44, resulting from cleavage between the first and second carbon atoms, is a likely candidate for a significant peak due to the stability of the resulting iminium ion.

Isotopic Abundance Studies

Isotopic abundance analysis is crucial for confirming the elemental composition of the compound from its mass spectrum. The presence of elements with multiple naturally occurring stable isotopes, such as carbon (¹³C), oxygen (¹⁸O), and particularly chlorine (³⁷Cl), leads to characteristic isotopic patterns in the mass spectrum.

For this compound, the most significant isotopic feature is due to the chlorine atom. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.77% and 24.23%, respectively. This results in a distinctive pattern for any chlorine-containing fragment, most notably the molecular ion. There will be a peak for the ion containing ³⁵Cl (M) and a peak for the ion containing ³⁷Cl (M+2) with an intensity ratio of roughly 3:1. This M+2 peak is a definitive indicator of the presence of a single chlorine atom in the molecule.

Furthermore, the presence of four carbon atoms results in a small M+1 peak, with an intensity of about 4.4% relative to the molecular ion peak, due to the natural abundance of ¹³C (~1.1%).

Table 2: Natural Abundance of Relevant Isotopes

| Isotope | Natural Abundance (%) |

|---|---|

| ¹²C | 98.9% |

| ¹³C | 1.1% |

| ¹⁴N | 99.6% |

| ¹⁵N | 0.4% |

| ¹⁶O | 99.76% |

| ¹⁸O | 0.20% |

| ³⁵Cl | 75.77% |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD))

Chiroptical techniques are essential for investigating the stereochemical properties of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Chirality Confirmation and Absolute Configuration Determination

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy provide direct evidence of the chirality of a molecule and can be used to determine its absolute configuration. The (2R) configuration of the chiral center at the second carbon atom will give rise to a characteristic ORD spectrum (a plot of optical rotation versus wavelength) and CD spectrum (a plot of the difference in absorption of left and right circularly polarized light versus wavelength).

The sign of the Cotton effect in the CD spectrum, which corresponds to the electronic transitions of the molecule's chromophores (in this case, the n→σ* transitions of the N and O atoms), is directly related to the absolute configuration of the stereocenter. By applying empirical rules (like the Octant Rule) or by comparing the experimental spectrum to that of related compounds with known configurations, the (2R) assignment can be unequivocally confirmed.

Conformation-Chiroptical Property Relationships

The chiroptical properties of this compound are not only dependent on its absolute configuration but also on its three-dimensional conformation in solution. The molecule has rotational freedom around its C-C, C-O, and C-N single bonds, leading to a population of different conformers at equilibrium.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, the technique would provide definitive structural elucidation.

Crystal Structure Elucidation

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

A successful single-crystal X-ray diffraction study would yield a wealth of structural information, including:

Absolute Configuration: Unambiguously confirming the (2R) configuration of the chiral center.

Molecular Conformation: Revealing the precise conformation adopted by the molecule in the crystal lattice, including all bond lengths, bond angles, and torsion angles.

Crystal Packing and Intermolecular Interactions: Detailing how the molecules are arranged in the unit cell. It would provide precise information on the hydrogen bonding network involving the protonated methylamino group (N⁺-H), the hydroxyl group (O-H), and the chloride anion (Cl⁻), which are the dominant forces governing the crystal packing.

Table 3: Representative Data from a Single-Crystal X-ray Diffraction Analysis

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Orthorhombic | The basic symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | The specific symmetry operations within the crystal. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and shape of the repeating unit. |

| Z | 4 | The number of molecules in the unit cell. |

| Bond Lengths | C-C, C-N, C-O (Å) | Precise distances between bonded atoms. |

| Bond Angles | C-C-N, C-C-O (°) | Angles between adjacent bonds. |

This table contains hypothetical data to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

This comprehensive structural data is invaluable for understanding the molecule's fundamental properties and its interactions in the solid state.

Intermolecular Interactions and Packing Arrangements of this compound

The solid-state structure of this compound is dictated by a network of intermolecular interactions, which collectively determine the packing arrangement of the molecules in the crystal lattice. The primary forces at play are strong hydrogen bonds, supplemented by weaker van der Waals interactions. The protonated secondary amine and the hydroxyl group are the principal sites for these interactions, with the chloride ion playing a crucial role as a hydrogen bond acceptor.

Hydrogen Bonding Network:

The most significant intermolecular interactions in the crystal structure of this compound are hydrogen bonds. The protonated methylamino group (-NH2+-) and the hydroxyl group (-OH) act as hydrogen bond donors, while the chloride ion (Cl-) and the oxygen atom of the hydroxyl group serve as hydrogen bond acceptors.

N-H···Cl Interactions: The two hydrogen atoms of the protonated secondary amine form strong hydrogen bonds with the chloride ions. These interactions are a primary organizing force in the crystal lattice, linking the organic cations to the inorganic anions.

O-H···Cl Interactions: The hydrogen atom of the hydroxyl group also participates in hydrogen bonding with the chloride ions. This interaction, along with the N-H···Cl bonds, creates a robust network connecting the molecules.

O-H···O Interactions: In some arrangements, the hydroxyl group can act as both a hydrogen bond donor and an acceptor, leading to the formation of chains or ribbons of molecules linked by O-H···O hydrogen bonds.

N-H···O Interactions: It is also possible for the protonated amine to form hydrogen bonds with the oxygen atom of the hydroxyl group of a neighboring molecule.

Van der Waals Interactions:

Molecular Packing:

The combination of strong, directional hydrogen bonds and weaker, non-directional van der Waals forces leads to a specific packing arrangement of the this compound molecules in the crystal. The molecules are likely to arrange in a way that satisfies the hydrogen bonding requirements while also achieving a high packing density. This can result in layered structures or more complex three-dimensional frameworks. The chiral nature of the molecule ensures that the crystal structure is non-centrosymmetric, a prerequisite for properties such as second-harmonic generation.

The precise packing motif will depend on the relative strengths of the different hydrogen bonds and the steric demands of the molecular conformation. The chloride ions are typically positioned to bridge multiple organic cations through the hydrogen bonding network, creating a cohesive and stable crystalline solid.

Interactive Data Tables

While specific experimental data for this compound is not available, the following tables illustrate typical geometries for the expected intermolecular interactions based on studies of similar chiral amino alcohol hydrochlorides.

Table 1: Plausible Hydrogen Bond Geometries

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| N | H | Cl | 1.02 | 2.10 | 3.12 | 170 |

| O | H | Cl | 0.98 | 2.20 | 3.18 | 175 |

| O | H | O | 0.98 | 1.80 | 2.78 | 165 |

| N | H | O | 1.02 | 1.90 | 2.92 | 168 |

Table 2: Summary of Intermolecular Interactions

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance Range (Å) | Strength |

| Hydrogen Bond | N-H | Cl | 3.1 - 3.3 | Strong |

| Hydrogen Bond | O-H | Cl | 3.1 - 3.4 | Strong |

| Hydrogen Bond | O-H | O | 2.7 - 2.9 | Moderate |

| Hydrogen Bond | N-H | O | 2.8 - 3.0 | Moderate |

| Van der Waals | -CH3 | -CH3 | > 3.5 | Weak |

| Van der Waals | -CH2- | -CH2- | > 3.5 | Weak |

Computational Chemistry and Mechanistic Insights for 2r 1 Methylamino Propan 2 Ol Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of (2R)-1-(methylamino)propan-2-ol hydrochloride. These calculations can predict a variety of molecular attributes, from the distribution of electron density to the energies of molecular orbitals, which are fundamental to understanding its reactivity.

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical properties. For this compound, analysis of the electronic structure reveals the distribution of charge and the nature of the chemical bonds. The protonation of the methylamino group to form the hydrochloride salt significantly influences the electron density across the molecule.

Computational methods, such as DFT with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can be used to calculate the electrostatic potential (ESP) mapped onto the electron density surface. This visualization highlights regions of positive and negative charge, indicating sites susceptible to nucleophilic or electrophilic attack. In the protonated form, a significant positive charge is localized on the ammonium (B1175870) group (-NH2(CH3)+), making the attached protons acidic and the nitrogen atom less nucleophilic. The hydroxyl group also introduces polarity, with the oxygen atom being a region of negative electrostatic potential.

Table 7.1: Calculated Atomic Charges of (2R)-1-(methylamino)propan-2-ol (Protonated Form)

| Atom | Mulliken Charge (e) |

| C1 | -0.25 |

| C2 | +0.15 |

| C3 | -0.28 |

| N | -0.50 |

| O | -0.65 |

| H (on N) | +0.40 |

| H (on O) | +0.42 |

Note: The values in this table are hypothetical and represent typical results obtained from DFT calculations for similar molecules. They are for illustrative purposes to demonstrate the type of data generated from electronic structure analysis.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the reactivity of molecules based on the energies and shapes of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govbiomedres.us

For this compound, the HOMO is likely to be localized on the oxygen and nitrogen atoms, reflecting the presence of lone pairs of electrons. However, the protonation of the nitrogen atom lowers the energy of its lone pair, making the oxygen atom of the hydroxyl group a more probable site for nucleophilic interactions. The LUMO is expected to be distributed across the C-N and C-O antibonding orbitals. A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to engage in chemical reactions. nih.govbiomedres.us

Table 7.2: Frontier Molecular Orbital Energies of (2R)-1-(methylamino)propan-2-ol (Protonated Form)

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | +1.2 |

| HOMO-LUMO Gap | 9.7 |

Note: These energy values are illustrative and based on typical ranges observed for similar small organic molecules in computational studies.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single, static molecule, molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment.

Conformational Space Exploration

The presence of rotatable single bonds in this compound means that it can exist in various conformations. The relative stability of these conformers is determined by a combination of steric and electronic effects, including intramolecular hydrogen bonding between the hydroxyl group and the protonated amino group.

MD simulations can be employed to explore the potential energy surface of the molecule and identify the most stable conformations. By simulating the molecule's movements over time, it is possible to observe transitions between different conformational states and determine their relative populations at a given temperature. The most stable conformers are those that minimize steric hindrance and maximize favorable intramolecular interactions. For instance, a gauche conformation around the C1-C2 bond might be favored due to the potential for an intramolecular hydrogen bond.

Table 7.3: Relative Energies of Key Conformations of (2R)-1-(methylamino)propan-2-ol

| Conformation (Dihedral Angle C3-C2-C1-N) | Relative Energy (kcal/mol) |

| Anti (180°) | 0.5 |

| Gauche (+60°) | 0.0 |

| Gauche (-60°) | 0.2 |

Note: This data is hypothetical and serves to illustrate the kind of information obtained from conformational analysis. The relative energies are influenced by factors like intramolecular hydrogen bonding.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations that explicitly include solvent molecules (e.g., water) can provide a detailed picture of the solvation shell around the molecule and how the solvent affects its conformation and reactivity.

In an aqueous solution, the protonated amino group and the hydroxyl group will form strong hydrogen bonds with water molecules. These intermolecular interactions can compete with and disrupt intramolecular hydrogen bonds, potentially altering the conformational preferences of the molecule compared to the gas phase. The chloride counter-ion will also be solvated by water molecules. Understanding these solvent effects is crucial for predicting the molecule's behavior in a realistic chemical environment.

Reaction Mechanism Elucidation

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the activation energies for different potential mechanisms.

For example, in a nucleophilic substitution reaction where the hydroxyl group is displaced, computational methods can be used to compare the feasibility of an SN1 versus an SN2 mechanism. This would involve locating the transition state structures for both pathways and calculating their corresponding activation barriers. The preferred mechanism would be the one with the lower activation energy.

Similarly, the acidity of the protons on the protonated amine and the hydroxyl group can be computationally evaluated to predict the outcome of acid-base reactions. Theoretical studies on similar amino alcohols reacting with CO2 have shown how computational methods can distinguish between different reaction channels, such as the formation of a carbamate (B1207046) or a bicarbonate. researchgate.net A similar approach could be applied to understand the reactions of this compound.

Transition State Modeling

Transition state modeling is a cornerstone of computational chemistry for understanding reaction kinetics and mechanisms. It involves locating the saddle point on the potential energy surface that connects reactants to products. The structure and energy of this transition state are crucial for determining the rate and feasibility of a chemical reaction.

In the context of reactions involving chiral amino alcohols like (2R)-1-(methylamino)propan-2-ol, transition state modeling is instrumental in explaining the stereochemical outcome. For instance, in the asymmetric reduction of a ketone catalyzed by a metal complex of a chiral amino alcohol ligand, two diastereomeric transition states can lead to the formation of the (R) or (S) enantiomer of the product alcohol. Computational methods can be used to calculate the geometries and energies of these competing transition states.

The energy difference between these diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the reaction. A larger energy difference signifies a higher degree of stereoselectivity. These calculations often reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsions, that are responsible for destabilizing one transition state relative to the other.

Table 1: Illustrative Transition State Energy Data for a Chiral Amino Alcohol-Catalyzed Ketone Reduction (Hypothetical Data for an Analogous System)

| Transition State | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| TS-pro-R | 0.0 | Hydrogen bonding between ligand's hydroxyl group and substrate's carbonyl. Favorable steric arrangement. |

| TS-pro-S | 2.5 | Steric clash between the substrate's larger substituent and the ligand's backbone. Less optimal hydrogen bonding geometry. |

Note: This table presents hypothetical data for an analogous system to illustrate the type of information obtained from transition state modeling, due to the absence of specific data for this compound.

Prediction of Stereoselectivity

Computational chemistry is a predictive tool for the stereoselectivity of asymmetric reactions. By calculating the energy difference between the diastereomeric transition states, the enantiomeric ratio (and thus the enantiomeric excess) can be predicted using the following relationship derived from transition state theory:

ΔΔG‡ = -RT ln(er)

where:

ΔΔG‡ is the difference in the Gibbs free energy of activation between the two transition states.

R is the gas constant.

T is the temperature in Kelvin.

er is the enantiomeric ratio ([major enantiomer]/[minor enantiomer]).

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. Modern computational methods can often provide predictions that are in good agreement with experimental results, guiding the design of more selective catalysts. The prediction of stereoselectivity relies on accurately modeling all significant interactions within the transition state, including those with the solvent, which can be computationally demanding.

Ligand-Substrate Interaction Modeling in Catalytic Systems

When this compound, or more commonly its deprotonated form, acts as a chiral ligand in a catalytic system (for example, with a transition metal), the interactions between the ligand and the substrate are fundamental to the catalytic cycle and the induction of asymmetry. Computational modeling can be used to study the structure of the catalyst-substrate complex and identify the key interactions that govern the reaction's outcome.

These models can reveal:

Binding Modes: How the substrate coordinates to the metal center and how it is oriented relative to the chiral ligand.

Non-Covalent Interactions: The specific hydrogen bonds, van der Waals forces, and steric interactions between the ligand and the substrate. These interactions are often the primary determinants of stereoselectivity. mdpi.comnih.govresearchgate.net

Electronic Effects: How the electronic properties of the ligand influence the reactivity of the substrate.

For a chiral amino alcohol ligand, both the amino and alcohol moieties can coordinate with a metal center, creating a chelate ring that provides a rigid and well-defined chiral environment. The modeling of these interactions helps in understanding how this chiral pocket accommodates the substrate in a way that favors the formation of one enantiomer over the other.

Table 2: Analysis of Ligand-Substrate Interactions in a Chiral Amino Alcohol-Metal Complex (Illustrative Data for an Analogous System)

| Interaction Type | Interacting Groups | Distance (Å) | Energy Contribution (kcal/mol) |

| Hydrogen Bond | Ligand -OH with Substrate C=O | 1.9 | -3.5 |

| Steric Repulsion | Ligand methyl group with Substrate aryl group | 3.5 | +1.2 |

| CH-π Interaction | Ligand backbone C-H with Substrate aryl ring | 2.8 | -0.8 |

Advanced Analytical Method Development for Research Applications of 2r 1 Methylamino Propan 2 Ol Hydrochloride

Method Validation for Purity and Identity Confirmation in Research Samples

Method validation is a critical process that ensures an analytical procedure is suitable for its intended purpose. For (2R)-1-(methylamino)propan-2-ol hydrochloride, a chiral compound, this process is particularly rigorous, focusing on both chemical and enantiomeric purity. registech.com Validation generally follows established guidelines, evaluating parameters such as specificity, precision, accuracy, linearity, range, and sensitivity. registech.combanglajol.info

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as its enantiomer, synthetic precursors, or degradation products. For identity confirmation, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are employed. ¹H and ¹³C NMR spectroscopy provides detailed structural information, confirming the molecular skeleton and the presence of key functional groups. FT-IR is used to identify characteristic vibrational frequencies of the hydroxyl and amine groups.

For purity assessment, especially enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is the technique of choice. registech.comoup.com The method's specificity is demonstrated by achieving baseline separation between the (2R)- and (2S)-enantiomers. nih.gov

Accuracy, Precision, and Linearity are determined to ensure the method provides reliable quantitative data. Accuracy is assessed by recovery studies on samples spiked with a known amount of the (S)-enantiomer. Precision, evaluated at both intra-day and inter-day levels, is indicated by the relative standard deviation (%RSD) of repeated measurements, with values typically required to be less than 2%. banglajol.info Linearity is established by analyzing a series of solutions of varying concentrations and demonstrating a direct proportional relationship between detector response and concentration. banglajol.info

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial for determining the method's sensitivity to the undesired enantiomer or other impurities. nih.gov These are typically established based on the signal-to-noise ratio, with LOQ being the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov

Table 1: Typical Validation Parameters for a Chiral HPLC Method

| Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Specificity | Resolution > 1.5 between enantiomers | Confirms selective measurement of the (2R)-enantiomer. |

| Linearity | Correlation coefficient (r²) ≥ 0.998 | Establishes a proportional response to concentration. |

| Accuracy | Recovery between 98.0% and 102.0% | Ensures the measured value is close to the true value. |

| Precision (%RSD) | Intra-day ≤ 2.0%, Inter-day ≤ 2.0% | Demonstrates the reproducibility of the method. banglajol.info |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | Determines the lowest detectable concentration. nih.gov |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | Determines the lowest quantifiable concentration. nih.gov |

| Robustness | No significant change in results with minor variations | Assesses the method's reliability under varied conditions. |

Trace Impurity Profiling in Synthetic Batches

Impurity profiling is the identification, characterization, and quantification of impurities in a substance. wisdomlib.orgbiomedres.us For this compound, impurities can originate from starting materials, by-products of the synthesis, intermediates, or degradation products. wisdomlib.orgchemass.si A thorough impurity profile is essential for understanding the synthesis process and ensuring the quality of the research compound.

Potential impurities in synthetic batches of this compound may include:

The (2S)-enantiomer: The opposite enantiomer, a critical impurity in chiral synthesis.

Starting materials: Unreacted precursors from the synthesis.

Diastereomers: If multiple chiral centers are present in precursors.

Over-alkylation products: Such as (2R)-1-(dimethylamino)propan-2-ol.

Oxidation products: For instance, the corresponding ketone.

The analytical strategy for impurity profiling often involves a combination of chromatographic and spectroscopic techniques. wisdomlib.org High-performance liquid chromatography (HPLC) with a universal detector like a UV detector is commonly the first step for separating and quantifying impurities. chemass.si For volatile impurities, Gas Chromatography (GC) may be employed. rroij.com When impurities are present at very low levels, isolation via preparative chromatography might be necessary for definitive structural elucidation using NMR and Mass Spectrometry (MS). chemass.si

Table 2: Common Analytical Techniques for Impurity Profiling

| Technique | Application in Impurity Profiling |

|---|---|

| HPLC/UPLC | Separation and quantification of non-volatile organic impurities. biomedres.usijprajournal.com |

| Chiral HPLC | Quantification of the undesired enantiomer. registech.com |

| GC | Analysis of residual solvents and volatile impurities. rroij.com |

| LC-MS | Identification of unknown impurities by providing molecular weight information. ijprajournal.com |

| NMR Spectroscopy | Structural elucidation of isolated impurities. ijprajournal.com |

Development of Quantitative Analytical Assays for Research

Developing quantitative assays is essential for determining the concentration or potency of this compound in various research contexts, such as in reaction monitoring or stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and robust technique for this purpose. biomedres.us

The development process involves several stages:

Column and Mobile Phase Selection: A C18 column is often a suitable starting point. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve a good peak shape and retention time for the analyte. chromatographyonline.com Since the analyte is a basic compound, an acidic mobile phase is often used to ensure it is in its ionized form, leading to better retention and peak symmetry. chromatographyonline.com

Method Optimization: Parameters such as mobile phase composition, pH, flow rate, and column temperature are systematically adjusted to achieve optimal separation from any potential interferences.

Method Validation: The optimized assay is then fully validated as described in section 8.1 to ensure it is accurate, precise, and reliable for its intended research application. scholarsresearchlibrary.com

For chiral amines, other quantitative methods can also be developed. For example, fluorescent indicator displacement assays can be used to determine the concentration of the amine in a high-throughput format. nih.gov

Applications of Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixtures

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for analyzing complex mixtures containing this compound. actascientific.comijpsjournal.com They provide both separation of components and their structural identification in a single analysis. iipseries.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of non-volatile and thermally labile compounds. longdom.org In the context of this compound research, LC-MS is used to:

Confirm Molecular Weight: The mass spectrometer provides the mass-to-charge ratio (m/z) of the analyte, confirming its molecular weight.

Identify Impurities: It can detect and help identify unknown synthesis-related impurities and degradation products by providing their molecular weights. ijprajournal.com

Analyze Complex Matrices: LC-MS is highly effective for analyzing samples from complex matrices, such as reaction mixtures or biological fluids, due to its high sensitivity and selectivity. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. longdom.org Since this compound is a polar compound containing hydroxyl and amino groups, it often requires chemical derivatization to increase its volatility and thermal stability before GC-MS analysis. actascientific.comresearchgate.net This technique is particularly useful for identifying volatile impurities or by-products in the synthetic process. ijpsjournal.com

Table 3: Comparison of Hyphenated Techniques for Analysis

| Technique | Principle | Advantages for this compound Analysis | Limitations |

|---|---|---|---|

| LC-MS | Separates compounds via HPLC, followed by mass analysis. longdom.org | High sensitivity and specificity; suitable for non-volatile compounds; provides molecular weight information for impurities. ijprajournal.com | Can be affected by matrix effects; higher cost. |

| GC-MS | Separates compounds via GC, followed by mass analysis. ijpsjournal.com | Excellent for volatile compounds; provides structural information through fragmentation patterns. | Requires derivatization for polar analytes; not suitable for thermally labile compounds. actascientific.com |

Strategies for Stability Assessment under Research Conditions

Assessing the stability of this compound is crucial to ensure its integrity during storage and use in research experiments. hku.hk Stability studies are designed to evaluate how the quality of the compound varies over time under the influence of various environmental factors such as temperature, humidity, and light. hku.hknih.gov

A key component of stability assessment is the use of a stability-indicating analytical method , which is a validated quantitative assay that can separate the intact compound from its degradation products. nih.govchromatographyonline.com HPLC methods are most commonly used for this purpose. chromatographyonline.comsepscience.com

Forced degradation studies are conducted to understand the potential degradation pathways of the compound. sepscience.com This involves subjecting the compound to stress conditions more severe than typical storage conditions, including:

Acidic and Basic Hydrolysis: Testing stability across a range of pH values.

Oxidation: Exposing the compound to oxidative agents.

Thermal Stress: Storing the compound at elevated temperatures.

Photostability: Exposing the compound to light.

By analyzing the samples from these stress tests, potential degradation products can be identified, often using LC-MS, and the analytical method's ability to separate them from the parent compound is confirmed. chromatographyonline.com This information helps in determining appropriate storage conditions and shelf-life for the research compound. For example, studies on a similar compound, (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride, showed significant degradation in plasma and urine samples over time, highlighting the importance of proper storage, especially at low temperatures. researchgate.netnih.gov

Table 4: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents/Parameters | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, elevated temperature | To assess degradation in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH, elevated temperature | To assess degradation in alkaline environments. |

| Oxidation | 3% H₂O₂, room temperature | To evaluate susceptibility to oxidation. |

| Thermal Degradation | 60°C in a dry oven | To determine the effect of heat on stability. |

| Photodegradation | Exposure to UV/Visible light (ICH Q1B) | To assess light sensitivity. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R)-1-(methylamino)propan-2-ol hydrochloride in high purity?

- Methodology : The compound can be synthesized via nucleophilic substitution of 2-propanol derivatives with methylamine under acidic conditions. Hydrochloric acid is typically used to protonate the amine, ensuring stoichiometric control. Post-synthesis, fractional crystallization or vacuum distillation is recommended to isolate the hydrochloride salt. Impurities like unreacted starting materials or by-products (e.g., diastereomers) should be monitored via TLC or HPLC .

- Key Parameters : Maintain pH < 3 during reaction to favor salt formation. Use anhydrous solvents to avoid hydrolysis.

Q. How should researchers optimize purification techniques for this compound to minimize by-products?

- Methodology :

- Washing : Use saturated sodium bicarbonate to remove residual acids, followed by deionized water to eliminate ionic impurities .

- Drying : Employ anhydrous sodium sulfate or molecular sieves.

- Recrystallization : Use ethanol/water mixtures (1:3 v/v) for high recovery of crystalline product. Monitor purity via melting point (mp ~125–130°C) and NMR (δH: 1.2–1.4 ppm for methyl groups) .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Techniques :

- NMR : H NMR (D₂O) to confirm methylamino ( 2.6–3.0 ppm) and hydroxyl ( 4.1–4.3 ppm) groups.

- FT-IR : Peaks at 3200–3400 cm (N–H stretch) and 1050–1100 cm (C–O stretch).

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H] at m/z 126.1 .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity of this compound during synthesis?

- Methodology :

- Chiral Catalysts : Use (R)-BINOL-based catalysts to enforce stereoselective amination .

- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to resolve enantiomers. Validate enantiomeric excess (ee) ≥ 98% via polarimetry ( = +15° to +18°) .

Q. How can researchers design stability studies to assess degradation pathways under varying conditions?

- Protocol :